molecular formula C12H11F3O B1324741 Cyclobutyl 3-trifluoromethylphenyl ketone CAS No. 898790-97-1

Cyclobutyl 3-trifluoromethylphenyl ketone

Cat. No.: B1324741
CAS No.: 898790-97-1
M. Wt: 228.21 g/mol
InChI Key: NFDLJCDOBKDNDT-UHFFFAOYSA-N
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Description

Cyclobutyl 3-trifluoromethylphenyl ketone is a useful research compound. Its molecular formula is C12H11F3O and its molecular weight is 228.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Dehydrogenative Silylation Catalysis

Cyclobutyl derivatives serve as selective catalysts in dehydrogenative silylation reactions. For instance, methylplatinum triflate coordinated with diphosphinidenecyclobutene effectively catalyzes the silylation of ketones, resulting in high yields of silyl enol ethers. This demonstrates the cyclobutyl compounds' role in facilitating efficient synthesis of organosilicon compounds (Ozawa et al., 2001).

NMR Studies and Electrophilicity

NMR studies on cyclobutenones and benzocyclobutenones offer insights into the electrophilicity of cyclobutyl ketones, showing strong double bond character and low electrophilicity due to conjugation effects. This research aids in understanding the electronic structure and reactivity of such compounds (Frimer et al., 2003).

Acylation via Co/Ni-catalyzed Reductive Cross-Coupling

The synthesis of cyclobutyl ketones through acylation of electrophilic strained molecules showcases the utility of cyclobutyl scaffolds in medicinal chemistry. This method underscores the synthesis versatility of cyclobutyl derivatives, highlighting their potential in creating compounds with novel substituent patterns (Wierzba et al., 2021).

Thermochemical Properties and Stability Analysis

Research into the thermochemical properties of cyclobutane derivatives, including ketene dimers and cyclobut-2-enones, expands the understanding of their stability and reactivity. Such studies are crucial for predicting the behavior of these compounds in various chemical reactions and for designing new materials with desired thermal properties (Morales & Martínez, 2009).

Synthesis of Oxetanocin Analogues

Cyclobutyl compounds are instrumental in synthesizing nucleoside analogues, such as oxetanocin, showcasing their importance in developing pharmaceutical agents. The regio- and diastereoselective synthesis routes provide valuable methodologies for creating compounds with potential therapeutic applications (Rustullet et al., 2007).

Biochemical Analysis

Biochemical Properties

Cyclobutyl 3-trifluoromethylphenyl ketone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with enzymes such as hydrolases and oxidoreductases, where it acts as an inhibitor by binding to the active site of the enzyme. The interaction between this compound and these enzymes is primarily driven by the trifluoromethyl group, which enhances the compound’s binding affinity and specificity .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, this compound affects cell signaling pathways by modulating the activity of key signaling proteins. For example, this compound can inhibit the phosphorylation of certain kinases, leading to altered gene expression and changes in cellular metabolism. Additionally, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to enzyme inhibition. The trifluoromethyl group of this compound enhances its binding affinity, making it a potent inhibitor. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes involved in fatty acid metabolism and oxidative stress response. This compound can modulate metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. Additionally, this compound can affect the production of reactive oxygen species, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with specific transporters and binding proteins, which facilitate its localization to target sites. The distribution of this compound is influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. This compound’s activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing this compound to specific organelles, enhancing its biochemical activity .

Properties

IUPAC Name

cyclobutyl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-12(14,15)10-6-2-5-9(7-10)11(16)8-3-1-4-8/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDLJCDOBKDNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642540
Record name Cyclobutyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-97-1
Record name Cyclobutyl[3-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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